5-(ethylamino)pyrazine-2-carbothioamide
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Overview
Description
5-(Ethylamino)pyrazine-2-carbothioamide is a chemical compound with the molecular formula C7H10N4S. It is known for its unique structure, which includes a pyrazine ring substituted with an ethylamino group and a carbothioamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethylamino)pyrazine-2-carbothioamide typically involves the reaction of pyrazine-2-carbothioamide with ethylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:
Pyrazine-2-carbothioamide+Ethylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Ethylamino)pyrazine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
5-(Ethylamino)pyrazine-2-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-(ethylamino)pyrazine-2-carbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylamino)pyrazine-2-carbothioamide
- 5-(Propylamino)pyrazine-2-carbothioamide
- 5-(Butylamino)pyrazine-2-carbothioamide
Uniqueness
5-(Ethylamino)pyrazine-2-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
1342263-15-3 |
---|---|
Molecular Formula |
C7H10N4S |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
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